molecular formula C20H15BO2 B13401945 (2-(Phenanthren-9-yl)phenyl)boronic acid

(2-(Phenanthren-9-yl)phenyl)boronic acid

Cat. No.: B13401945
M. Wt: 298.1 g/mol
InChI Key: LCMHFRQDKFRQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Phenanthren-9-yl)phenyl)boronic acid is an aromatic boronic acid derivative featuring a phenanthrene moiety attached to a phenyl ring at the ortho position, with a boronic acid (-B(OH)₂) functional group. This compound’s structure combines the electronic effects of the extended π-conjugated phenanthrene system with the reactivity of the boronic acid group, making it relevant in organic synthesis, materials science, and medicinal chemistry.

Key properties of phenanthren-9-yl boronic acid (a close analog) include:

  • Molecular Formula: C₁₄H₁₁BO₂
  • Molecular Weight: 222.05 g/mol
  • Melting Point: 254–256°C
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(2-phenanthren-9-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13,22-23H

InChI Key

LCMHFRQDKFRQOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O

Origin of Product

United States

Preparation Methods

Synthesis Steps:

Example for Phenylboronic Acid:

  • Step 1 : PhMgBr + B(OMe)₃ → PhB(OMe)₂ + MeOMgBr
  • Step 2 : PhB(OMe)₂ + H₂O → PhB(OH)₂ + MeOH

Preparation of (2-(Phenanthren-9-yl)phenyl)boronic Acid

While specific literature on the synthesis of this compound is limited, it can be inferred that a similar approach to that of phenylboronic acid would be applicable. The key steps involve:

Theoretical Synthesis Pathway:

Step Reaction Conditions
1 Formation of Grignard Reagent Mg, THF, 0°C to RT
2 Reaction with Trimethyl Borate B(OMe)₃, THF, RT
3 Hydrolysis H₂O, RT

Challenges and Considerations

  • Purification : Boronic acids are often purified by recrystallization or chromatography. However, the specific purification method for this compound may require optimization due to its complex structure.
  • Stability : Boronic acids are generally stable but can be sensitive to moisture and light, necessitating careful handling and storage.

Applications in Organic Synthesis

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex biaryl compounds. These reactions are facilitated by palladium catalysts and are crucial in the synthesis of pharmaceuticals, materials, and other organic compounds.

Example of Suzuki-Miyaura Reaction:

  • Reactants : this compound, Aryl Halide
  • Catalyst : Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂)
  • Conditions : Base (e.g., K₂CO₃), Solvent (e.g., THF/H₂O), Temperature (e.g., 80°C)

Chemical Reactions Analysis

Types of Reactions:

  • Suzuki-Miyaura Coupling:

    • This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
    • Common Reagents and Conditions:

      Major Products:

  • Oxidation and Reduction:

    • While specific oxidation and reduction reactions involving (2-(Phenanthren-9-yl)phenyl)boronic acid are not well-documented, boronic acids in general can undergo oxidation to form boronic esters or reduction to form boranes.

Scientific Research Applications

(2-(Phenanthren-9-yl)phenyl)boronic acid is an organoboron compound with a boronic acid functional group attached to a phenanthrene moiety and a phenyl ring. It has a molecular formula of C20H15BO2C_{20}H_{15}BO_2 and a molar mass of 222.05 g/mol. This compound, typically a white to beige powder, melts between 165-170 °C and is soluble in organic solvents like ethanol. The compound's predicted pKa is approximately 8.53, indicating its acidic nature. Its applications lie primarily in organic synthesis and materials science.

Applications in Organic Synthesis

This compound is mainly used in cross-coupling reactions, especially the Suzuki coupling reaction, wherein aryl halides are coupled with boronic acids using a palladium catalyst to form biaryl compounds. For example, this compound can react with 2-bromo-4-methylpyridine under specific conditions to yield desired coupling products.

Suzuki-Miyaura Cross-Coupling

This compound is useful in Suzuki-Miyaura cross-couplings, a reaction used to form carbon-carbon bonds . In one instance, a triple one-pot coupling process was performed using 9,10-dibromoanthracene . In this process, the use of palladacyclic complexes of the formula [Pd(Phbz)(X)(PPh3)] as catalysts for the homocoupling of aryl boronic acids under aerobic conditions has been investigated . Subtle changes in the electronic properties of the catalyst resulted in a dramatic improvement in the overall conversion as well as selectivity for the monoarylated product .

Applications in Materials Science

Aside from organic synthesis, this compound and its derivatives are also used in materials science. The dual aromatic system of phenanthrene and phenyl groups may enhance its reactivity and application scope compared to simpler boronic acids.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
9-Phenanthracenylboronic acidContains a phenanthrene unitWidely used in Suzuki reactions; simpler structure than this compound
4-Bromophenylboronic acidBromine substituent on phenylOften used for electrophilic substitution reactions; less sterically hindered
3-(2-Phenanthren-9-ylphenyl)boronic acidTwo phenanthrene unitsIncreased complexity; potential for unique electronic properties

Mechanism of Action

The primary mechanism of action for (2-(Phenanthren-9-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include:

    Palladium Catalyst:

Comparison with Similar Compounds

Phenanthrene-Based Boronic Acids

Phenanthren-9-yl boronic acid (CAS 68572-87-2) serves as the primary analog for comparison. Key differences arise from the absence of the additional phenyl ring in the target compound.

Property (2-(Phenanthren-9-yl)phenyl)boronic Acid (Inferred) Phenanthren-9-yl Boronic Acid
Molecular Formula C₂₀H₁₅BO₂ (estimated) C₁₄H₁₁BO₂
Molecular Weight ~298.15 g/mol 222.05 g/mol
Solubility Likely lower due to increased hydrophobicity Soluble in DMSO
Biological Activity Not reported IC₅₀ = 0.2251 µM (4T1 breast cancer cells)

Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

Property This compound 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic Acid 9,9-Diphenylfluoren-2-ylboronic Acid
Core Structure Phenanthrene + phenyl Anthracene + naphthalene/phenyl Fluorene + diphenyl
Molecular Weight ~298.15 g/mol Higher (exact value not provided) ~380.4 g/mol (estimated)
Applications Potential in medicinal chemistry Materials science (e.g., OLEDs) Organic electronics

The target compound’s smaller size compared to anthracene derivatives may improve solubility, while its ortho-substituted phenyl group could favor specific stereoelectronic interactions in catalysis .

Substituted Phenylboronic Acids

Simpler analogs like [2-(trifluoromethyl)phenyl]boronic acid and [4-(diphenylamino)phenyl]boronic acid () demonstrate substituent effects:

Property This compound [2-(Trifluoromethyl)phenyl]boronic Acid [4-(Diphenylamino)phenyl]boronic Acid
Electronic Effects Electron-rich (phenanthrene) Electron-withdrawing (-CF₃) Electron-donating (diphenylamine)
Reactivity High steric hindrance Enhanced electrophilicity Improved charge transfer
Applications Anticancer (predicted) Catalysis, sensing Optoelectronic materials

The phenanthrene group in the target compound likely reduces reactivity in Suzuki-Miyaura couplings compared to smaller analogs but may enhance binding to hydrophobic protein pockets .

Q & A

Advanced Research Question

  • Electron-Withdrawing Groups : Substitutions like cyano (-CN) enhance electrophilicity, improving enzyme inhibition (e.g., proteases) .
  • Steric Effects : Bulky substituents (e.g., anthracenyl) reduce off-target interactions, increasing selectivity for kinases .
  • Boronic Acid Positioning : Para-substitution on phenyl rings optimizes binding to β-tubulin, as seen in combretastatin analogs .

Methodological Insight : Use molecular docking paired with in vitro tubulin polymerization assays to validate structural optimizations .

What advanced analytical strategies detect trace impurities in this compound?

Advanced Research Question

  • LC-MS/MS with MRM : Achieves limits of detection (LOD) <1 ppm for boronic acid impurities in pharmaceutical intermediates .
  • Fluorescent Carbon Dots (C-dots) : Functionalized with phenylboronic acid enable glucose sensing via fluorescence quenching; adaptable for impurity detection .
  • Isotopic Dilution : Uses 10^{10}B-enriched standards to improve quantification accuracy in mass spectrometry .

How should biphasic cytotoxicity responses in concentration-dependent assays be interpreted?

Advanced Research Question
Non-monotonic dose responses (e.g., cell death at low concentrations but recovery at high doses) may arise from:

  • Solubility Limits : Precipitation at higher concentrations reduces bioavailable compound .
  • Off-Target Effects : Activation of pro-survival pathways (e.g., mTOR) at elevated doses .
  • Assay Interference : Autofluorescence or redox activity confounding absorbance/fluorescence readouts .

Resolution : Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) and solubility-enhanced formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.